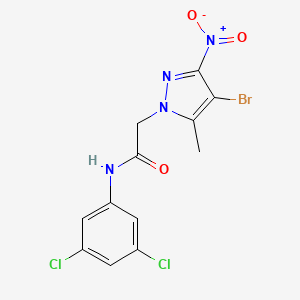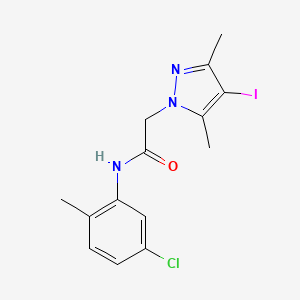
2-(4-methylphenyl)quinoxaline
説明
“2-(4-methylphenyl)quinoxaline” is a derivative of quinoxaline, a class of N-heterocyclic compounds . Quinoxaline is a weakly basic bi-cyclic compound having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .
Synthesis Analysis
Quinoxalines can be formed by condensing ortho-diamines with 1,2-diketones . The parent substance of the group, quinoxaline, results when glyoxal is condensed with 1,2-diaminobenzene . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is a colorless oil that melts just above room temperature . It is isomeric with other naphthyridines including quinazoline, phthalazine, and cinnoline .Chemical Reactions Analysis
Quinoxalines offer opportunities as reagents for the synthesis of biologically important condensed derivatives . The book explains new acid-catalyzed rearrangements of quinoxalinones giving benzimidazoles when exposed to nucleophilic reactants, thus leading to biheterocyclic systems .Physical And Chemical Properties Analysis
The physical state of “2-(4-methylphenyl)quinoxaline” is solid . It has a molecular weight of 220.27 . The boiling point is predicted to be 373.3±32.0 °C .作用機序
While the exact mechanism of action for “2-(4-methylphenyl)quinoxaline” is not specified in the search results, quinoxalines have been found to have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
Safety and Hazards
将来の方向性
Quinoxalines have several prominent pharmacological effects and diverse therapeutic uses, making them a crucial component in drugs used to treat various diseases . Due to the current pandemic situation, it has become essential to synthesize drugs to combat deadly pathogens . Therefore, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . This provides an outlook for future research directions and describes possible research applications .
特性
IUPAC Name |
2-(4-methylphenyl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-11-6-8-12(9-7-11)15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWOJQPQAWFQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)quinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-{[(5-fluoro-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B3747917.png)

![4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-methyl-3-nitro-1H-pyrazole](/img/structure/B3747936.png)

![5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B3747956.png)
![ethyl 4-(methoxymethyl)-6-methyl-3-[(trichloroacetyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3747957.png)
![N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]nicotinamide](/img/structure/B3747975.png)
![2-{2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3747991.png)
![methyl 2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)benzoate](/img/structure/B3747996.png)
![4-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1,3-thiazol-2-amine](/img/structure/B3748000.png)
![5-ethyl-2-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B3748013.png)
![N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B3748017.png)
![N-(2-phenylethyl)-2-{[3-(trifluoromethyl)benzoyl]amino}benzamide](/img/structure/B3748024.png)
![4-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B3748029.png)